molecular formula C15H26O3S4 B14499522 15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane CAS No. 62888-24-8

15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane

Cat. No.: B14499522
CAS No.: 62888-24-8
M. Wt: 382.6 g/mol
InChI Key: KDIDNUXDIDGHRE-UHFFFAOYSA-N
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Description

15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane is a complex organic compound characterized by its unique structure, which includes multiple ether and sulfide groups. The molecule consists of 26 hydrogen atoms, 15 carbon atoms, 3 oxygen atoms, and 4 sulfur atoms . This compound is notable for its intricate arrangement of atoms, forming two six-membered rings and one twelve-membered ring .

Preparation Methods

The synthesis of 15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane involves multiple steps, typically starting with the formation of the core spiro structure. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the ether and sulfide linkages. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity levels .

Chemical Reactions Analysis

15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of ether and sulfide groups in complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, particularly in targeting specific molecular pathways. Industrial applications could include its use as a precursor for the synthesis of other complex organic compounds .

Mechanism of Action

The mechanism by which 15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Compared to other similar compounds, 15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane stands out due to its unique combination of ether and sulfide groups. Similar compounds include other spiro compounds with different substituents or ring structures

Properties

CAS No.

62888-24-8

Molecular Formula

C15H26O3S4

Molecular Weight

382.6 g/mol

IUPAC Name

15,18,21-trioxa-1,5,9,13-tetrathiadispiro[5.1.58.96]docosane

InChI

InChI=1S/C15H26O3S4/c1-7-19-14(20-8-1)11-15(21-9-2-10-22-15)13-18-6-4-16-3-5-17-12-14/h1-13H2

InChI Key

KDIDNUXDIDGHRE-UHFFFAOYSA-N

Canonical SMILES

C1CSC2(CC3(COCCOCCOC2)SCCCS3)SC1

Origin of Product

United States

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